There is currently limited information publicly available on the specific scientific research applications of 5-Borono-1-naphthoic acid. Chemical databases such as PubChem [] and commercial suppliers [] list the compound but do not describe any research applications.
This might be due to a few reasons:
Given the structure of the molecule, here are some potential areas where 5-Borono-1-naphthoic acid could be explored in scientific research:
5-Borono-1-naphthoic acid is an organoboron compound with the chemical formula CHBO and a molecular weight of 216.00 g/mol. It is characterized by the presence of a boronic acid functional group attached to the 5-position of a naphthoic acid structure. This compound is notable for its role in various organic synthesis applications, particularly in forming carbon-carbon bonds through cross-coupling reactions. Its unique naphthalene ring structure imparts specific electronic and steric properties that enhance its reactivity and stability in
5-Borono-1-naphthoic acid is primarily known for its participation in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also undergo:
5-Borono-1-naphthoic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been investigated for its potential as a protease inhibitor, which could have implications for drug development targeting various diseases. Additionally, its ability to form reversible covalent bonds with diols makes it useful in developing sensors for detecting carbohydrates and other biomolecules .
The synthesis of 5-Borono-1-naphthoic acid typically involves the borylation of 1-naphthoic acid derivatives. Common synthetic routes include:
5-Borono-1-naphthoic acid has a wide range of applications across various fields:
Research on 5-Borono-1-naphthoic acid focuses on its interactions within biochemical pathways, particularly those involving carbon–carbon bond-forming reactions. Its role in biological systems is being explored for its potential effects on enzyme activity and molecular recognition processes, especially concerning carbohydrate interactions .
Several compounds share structural similarities with 5-Borono-1-naphthoic acid, each exhibiting distinct chemical behavior:
Compound Name | CAS Number | Key Features |
---|---|---|
Phenylboronic Acid | 86-55-5 | Similar reactivity but lacks naphthalene structure. |
2-Bromo-1-naphthoic Acid | Not specified | A brominated derivative with different reactivity. |
5-Bromo-1-naphthoic Acid | 16726-67-3 | Contains bromine instead of boron, affecting reactivity. |
The uniqueness of 5-Borono-1-naphthoic acid lies in its naphthalene ring structure, which imparts specific electronic and steric properties that make it particularly useful in applications requiring selective reactivity and stability compared to other similar compounds .
5-Borono-1-naphthoic acid (CAS: 216060-11-6) possesses two ionizable functional groups: a carboxylic acid group at position 1 and a boronic acid group at position 5 of the naphthalene ring system [1] [2] [3]. The compound exhibits amphoteric behavior due to the presence of both acidic functionalities, each with distinct pKa values that influence its chemical behavior and biological activity.
Functional Group | Estimated pKa Range | Reference Compounds | Citation |
---|---|---|---|
Carboxylic acid (position 1) | 3.5-4.2 | 1-Naphthoic acid (3.7), 2-Naphthoic acid (4.17) | [4] [5] [6] |
Boronic acid (position 5) | 8.0-9.0 | 1-Naphthylboronic acid (8.53±0.30) | [7] |
The electron-withdrawing nature of the carboxylic acid group at position 1 is expected to slightly increase the acidity of the boronic acid group compared to simple 1-naphthylboronic acid, potentially lowering the boronic acid pKa to the lower end of the predicted range [7] [8].
The structural similarity to other naphthoic acid derivatives provides insight into the expected solubility behavior of 5-Borono-1-naphthoic acid. The parent compound 1-naphthoic acid exhibits limited water solubility, being "slightly soluble in hot water" and "freely soluble in hot ethanol and ether" [5] [9]. The introduction of the boronic acid functionality is expected to increase hydrophilicity due to the ability of boronic acids to form hydrogen bonds with water molecules [8].
Computational predictions suggest a log P value of approximately 0.22 [10], indicating relatively balanced hydrophilic-lipophilic properties. This value is significantly lower than typical naphthoic acid derivatives due to the presence of the hydrophilic boronic acid group. The partition coefficient data for related compounds demonstrates the influence of functional group substitution on distribution behavior:
Compound | Log P | Solubility Characteristics | Reference |
---|---|---|---|
1-Naphthoic acid | Higher lipophilicity | Slightly soluble in hot water | [5] [9] |
5-Borono-1-naphthoic acid | 0.22 (predicted) | Enhanced water interaction expected | [10] |
1-Naphthylboronic acid | Moderate | Soluble in DMSO, methanol | [7] |
Based on the behavior of structurally related boronic acids, 5-Borono-1-naphthoic acid is expected to show enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol compared to water [7]. The compound's solubility profile is likely to be pH-dependent, with increased solubility under basic conditions due to ionization of both acid functionalities [8].
Boronic acid compounds typically exhibit thermal decomposition above 200°C, with the specific decomposition temperature dependent on substituent effects and molecular structure [11] [12] [13]. The thermal stability of naphthoic acid derivatives varies significantly based on substitution patterns, with 1-naphthoic acid showing stability up to approximately 300°C [14] [9].
The thermal decomposition of boronic acids generally proceeds through dehydration reactions leading to formation of boroxine rings and ultimately boron trioxide [12] [13]. For 5-Borono-1-naphthoic acid, the expected degradation pathway involves:
Temperature Range (°C) | Expected Processes | Mass Loss (%) | Reference Basis |
---|---|---|---|
20-150 | Moisture loss, surface adsorbed water | 2-5 | [11] [12] |
150-250 | Boronic acid dehydration | 8-12 | [12] [13] |
250-400 | Boroxine formation, partial aromatic decomposition | 40-60 | [11] [12] |
>400 | Complete organic decomposition | 70-85 | [12] [13] |
The presence of both carboxylic acid and boronic acid functionalities is expected to result in a complex thermal decomposition profile with multiple distinct mass loss events corresponding to different degradation processes [11] [12].
Based on thermal analysis studies of related boronic acid compounds, the activation energy for thermal decomposition is expected to range from 80-150 kJ/mol, with higher values associated with the more stable aromatic naphthalene core structure [11] [12]. The decomposition kinetics are likely to follow multi-step reaction mechanisms characteristic of compounds containing multiple reactive functional groups.